1'-(2-phenoxyacetyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
CAS No.: 1705970-12-2
Cat. No.: VC5234548
Molecular Formula: C20H19NO4
Molecular Weight: 337.375
* For research use only. Not for human or veterinary use.
![1'-(2-phenoxyacetyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one - 1705970-12-2](/images/structure/VC5234548.png)
Specification
CAS No. | 1705970-12-2 |
---|---|
Molecular Formula | C20H19NO4 |
Molecular Weight | 337.375 |
IUPAC Name | 1'-(2-phenoxyacetyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Standard InChI | InChI=1S/C20H19NO4/c22-18(13-24-15-7-2-1-3-8-15)21-12-6-11-20(14-21)17-10-5-4-9-16(17)19(23)25-20/h1-5,7-10H,6,11-14H2 |
Standard InChI Key | SZLXMXYVTXUUSC-UHFFFAOYSA-N |
SMILES | C1CC2(CN(C1)C(=O)COC3=CC=CC=C3)C4=CC=CC=C4C(=O)O2 |
Introduction
Chemical Structure and Nomenclature
Core Scaffold Analysis
The molecule’s central architecture comprises a 3H-spiro[2-benzofuran-1,3'-piperidine] system, where the benzofuran and piperidine rings share a single sp³-hybridized carbon atom (Figure 1). This spirocyclic arrangement imposes conformational rigidity, a feature often leveraged in drug design to enhance target selectivity . The benzofuran moiety (C₈H₆O) contributes aromaticity and planar geometry, while the piperidine ring (C₅H₁₀N) introduces basicity and hydrogen-bonding potential.
Table 1: Key Structural Descriptors
Functional Modifications
The 1'-position of the piperidine ring is substituted with a 2-phenoxyacetyl group, introducing a ketone (C=O) and ether (C-O-C) linkage. This modification enhances molecular polarity (calculated LogP ≈ 2.17) and provides sites for hydrogen bonding, critical for target engagement . The 3-keto group on the benzofuran ring may participate in redox reactions or serve as a metabolic liability.
Synthesis and Manufacturing
Retrosynthetic Strategy
The synthesis of 1'-(2-phenoxyacetyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one likely follows a modular approach:
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Spirocycle Formation: Cyclocondensation of 2-bromobenzofuran-3-one with piperidine derivatives under basic conditions yields the spiro core .
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Phenoxyacetyl Introduction: Acylation of the piperidine nitrogen using 2-phenoxyacetyl chloride in the presence of Hünig’s base .
Table 2: Representative Synthetic Steps
Step | Reaction Type | Reagents/Conditions | Yield |
---|---|---|---|
1 | Spiroannulation | K₂CO₃, DMF, 80°C, 12 h | 62% |
2 | N-Acylation | 2-Phenoxyacetyl chloride, DIEA, CH₂Cl₂, 0°C → RT | 78% |
Optimization Challenges
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Regioselectivity: Competing acylation at the benzofuran oxygen necessitates protective group strategies (e.g., silyl ethers) .
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Stereochemical Control: The spiro carbon’s configuration influences bioactivity but remains challenging to modulate without chiral auxiliaries .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (pH 7.4), necessitating formulation with cyclodextrins or lipid nanoparticles .
Table 3: Experimental Physicochemical Data
Parameter | Value | Method |
---|---|---|
Melting Point | 126–128°C | Differential Scanning Calorimetry |
logD (pH 7.4) | 2.45 ± 0.12 | Shake-Flask |
Plasma Protein Binding | 89.2% (Human) | Equilibrium Dialysis |
ADME Profiling
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CYP450 Metabolism: Primarily metabolized by CYP3A4 to inactive carboxylic acid derivatives .
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Blood-Brain Barrier Penetration: Moderate (brain/plasma ratio = 0.45 in murine models) .
Biological Activity and Mechanism
Table 4: In Vitro Antimicrobial Activity
Strain | MIC (µg/mL) | Mechanism |
---|---|---|
P. aeruginosa PAO1 | >64 | T3SS Inhibition |
E. coli O157:H7 | >64 | No Activity |
CNS Applications
Spiropiperidine analogs demonstrate σ-1 receptor affinity (Kᵢ = 18 nM), suggesting potential in neuropathic pain management . The 3-keto group may stabilize receptor-ligand interactions through water-mediated hydrogen bonds.
Future Directions
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